molecular formula C13H15N3O3S B2732141 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421499-35-5

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2732141
CAS RN: 1421499-35-5
M. Wt: 293.34
InChI Key: BETIHFYSNQRSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H15N3O3S and a molecular weight of 293.34. It is a derivative of benzenesulfonamide .

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

One of the primary applications of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide and related compounds is in the pharmacological characterization and exploration of their therapeutic potential. For instance, bosentan, a compound closely related to the chemical structure , has been extensively studied for its efficacy as an endothelin receptor antagonist. Bosentan and its analogs have shown promise in preventing subarachnoid hemorrhage-induced cerebral vasospasm, indicating a potential specific treatment for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996). Furthermore, bosentan has been identified as a potent orally active nonpeptide endothelin receptor antagonist, showcasing its specificity and potential usefulness in managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).

Antiproliferative and Antiviral Activities

Another significant area of application is the exploration of antiproliferative and antiviral activities. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and investigated for their in vitro antiproliferative activity against a panel of tumor cell lines, showing promising results that could lead to the development of new lead anticancer agents (Motavallizadeh et al., 2014). Additionally, 5-substituted 2,4-diaminopyrimidine derivatives have exhibited marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential of these compounds in antiretroviral therapy (Hocková et al., 2003).

Photodynamic Therapy and Photocatalytic Applications

The synthesis and characterization of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base have shown remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin et al., 2020).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of compounds similar to 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide also contributes to understanding their potential applications. Studies focusing on the facile and high-yield synthesis of related compounds, such as N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, highlight the advancements in synthetic methodologies that could lead to the development of new potential PET selective radioligands (Gao et al., 2014).

properties

IUPAC Name

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-10-4-6-12(7-5-10)20(17,18)16-11-8-14-13(19-2)15-9-11/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETIHFYSNQRSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.